![molecular formula C24H25ClN6O4 B2965400 N-(3,5-dimethoxyphenyl)-2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide CAS No. 1243070-82-7](/img/structure/B2965400.png)

N-(3,5-dimethoxyphenyl)-2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

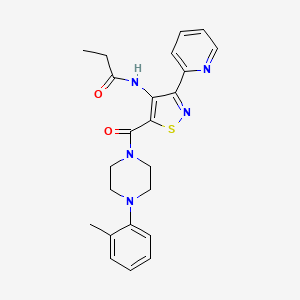

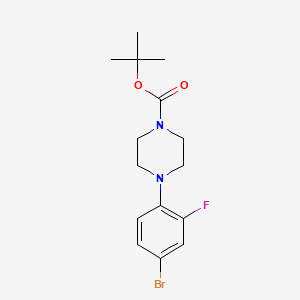

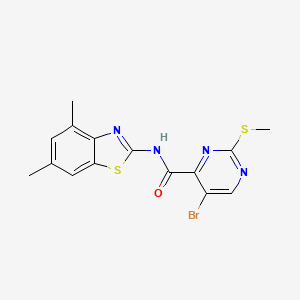

This compound is a complex organic molecule that contains several functional groups. It has a pyrimidoindole core, which is a fused ring system containing a pyrimidine ring and an indole ring. This core is substituted with a thioacetamide group and a dimethoxyphenyl group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the fused ring system and the various substituents. The presence of the sulfur atom in the thioacetamide group could potentially introduce some interesting electronic effects .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethoxyphenyl group could potentially increase its lipophilicity, which might influence its solubility and distribution in the body if it’s being studied as a potential drug .Wissenschaftliche Forschungsanwendungen

Mn(III)/Cu(II)-mediated Oxidative Radical Cyclization

Shiho Chikaoka et al. (2003) explored the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides leading to erythrinanes. This process, utilizing metal-mediated cyclization, indicates potential applications in synthetic organic chemistry, particularly in synthesizing complex heterocyclic structures that could be analogs or derivatives of the compound (Chikaoka et al., 2003).

Synthesis of Novel Heterocyclic Compounds

A. Abu‐Hashem et al. (2020) reported the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic activities. This study highlights the versatility of acetamide derivatives in drug discovery, especially in designing new therapeutic agents with specific pharmacological activities (Abu‐Hashem et al., 2020).

Pharmacological Properties of Anti-inflammatory Agents

Research by S. Caliari et al. (1977) on pyridyl-biphenylyl-acetamide (diphenpyramide) uncovered its significant anti-inflammatory, analgesic, antipyretic, and uricosuric properties. This study illustrates the potential of acetamide derivatives in developing new pharmacological agents, suggesting possible research applications for similar compounds in evaluating their pharmacological profiles (Caliari et al., 1977).

Synthesis and Evaluation as Corrosion Inhibitors

A study by A. Yıldırım and M. Cetin (2008) on the synthesis of 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives as corrosion inhibitors showcases the potential industrial applications of acetamide derivatives. This research underlines the chemical versatility and applicability of such compounds in materials science, particularly in corrosion protection (Yıldırım & Cetin, 2008).

Antimicrobial Activity of Heterocyclic Compounds

B. Debnath and S. Ganguly (2015) synthesized and evaluated the antimicrobial activity of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives. Their findings contribute to the ongoing search for new antimicrobial agents, suggesting that compounds with a similar structure might also possess noteworthy antimicrobial properties (Debnath & Ganguly, 2015).

Wirkmechanismus

Target of action

The targets of these compounds can vary widely depending on their specific structures and functional groups. They could potentially interact with a variety of enzymes and receptors in the biological system .

Mode of action

The mode of action would depend on the specific targets of these compounds. They could potentially inhibit or activate their targets, leading to changes in cellular processes .

Biochemical pathways

These compounds could affect various biochemical pathways depending on their targets. For example, they could potentially influence pathways related to cell growth and proliferation, inflammation, or oxidative stress .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would depend on their specific chemical structures. Factors such as solubility, stability, and molecular size could influence their bioavailability .

Result of action

The molecular and cellular effects of these compounds would depend on their mode of action and the biochemical pathways they affect. They could potentially have effects such as inhibiting cell growth, reducing inflammation, or scavenging free radicals .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of these compounds .

Safety and Hazards

Zukünftige Richtungen

Future research on this compound could involve further studies to elucidate its synthesis, properties, and potential applications. This could include experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to investigate its potential as a drug .

Eigenschaften

IUPAC Name |

N-butan-2-yl-3-[2-[2-(4-chloroanilino)-2-oxoethyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN6O4/c1-3-15(2)26-20(32)12-13-29-22(34)18-6-4-5-7-19(18)31-23(29)28-30(24(31)35)14-21(33)27-17-10-8-16(25)9-11-17/h4-11,15H,3,12-14H2,1-2H3,(H,26,32)(H,27,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRUMYDWFHIVUBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Cyclopropyl-6-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2965320.png)

![2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide](/img/structure/B2965326.png)

![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-[(2R)-1-methylpyrrolidin-2-yl]ethanol](/img/structure/B2965330.png)

![3-[[1-[(1,1-Dioxothiolan-3-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2965334.png)

![4-(4-methylbenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2965335.png)